Glipizide is a second-generation sulfonylurea compound. [, ] It plays a significant role in scientific research, particularly in studies related to diabetes, cell signaling pathways, and drug delivery systems. Glipizide is recognized for its ability to stimulate insulin secretion from pancreatic β-cells. [, ]
Glipizide is derived from the sulfonylurea class of drugs, which are characterized by their ability to increase insulin secretion from the pancreas. The chemical name for Glipizide is N-[2-[4-(2-(dimethylamino)ethyl)phenyl]sulfonyl]ethyl]-5-methylpyrazine-2-carboxamide. It is classified as a second-generation sulfonylurea, which typically have a more potent effect and a lower risk of side effects compared to first-generation agents.
The synthesis of Glipizide can be accomplished through several methods, with notable processes described in various patents. One method involves the reaction of 5-methyl pyrazine-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine, followed by a reaction with p-(4-amino-ethyl) benzene sulphonamide. This process yields N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide, which is then reacted with cyclohexyl isocyanate to produce Glipizide.
Key Parameters:
Another synthesis route involves protecting the amine group and using vinyl chloroformate as a reagent under varied conditions, including temperatures ranging from 0 to 100 °C and solvents like dimethylformamide and methylene dichloride .
The molecular structure of Glipizide can be represented by its chemical formula . The compound features:
The structure allows for specific interactions with beta-cell receptors in the pancreas, facilitating insulin release.
Glipizide undergoes various chemical reactions during its synthesis and in its metabolic pathways. The key reactions include:
Glipizide's primary mechanism involves binding to specific receptors on pancreatic beta cells known as sulfonylurea receptors. This binding leads to:
This cascade ultimately stimulates insulin secretion, which lowers blood glucose levels postprandially (after meals). Additionally, Glipizide may enhance insulin sensitivity in peripheral tissues .
Glipizide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 445.54 g/mol |
Melting Point | ~170 °C |
Solubility | Soluble in DMSO, methanol |
Stability | Stable under normal conditions |
Glipizide is primarily used for:
Glipizide, a second-generation sulfonylurea, exerts its primary hypoglycemic effect through high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The SUR1 subunit, encoded by the ABCC8 gene, functions as a regulatory component of the KATP channel complex, which also includes four inward-rectifying Kir6.2 subunits forming the ion-conducting pore [1] [9]. Glipizide binds to the transmembrane domain (TMD0) of SUR1 with a dissociation constant (Kd) of 0.36–0.76 nM, as demonstrated by radioligand binding assays using iodinated glyburide analogs [1] [9]. This binding induces a conformational change that stabilizes the channel's closed state.
Structural studies reveal that glipizide interacts with specific residues in the SUR1 ligand-binding pocket, including Tyr1206 and Phe1326, through hydrophobic interactions and hydrogen bonding. This binding is >100-fold more selective for pancreatic SUR1 over cardiac SUR2A isoforms, minimizing off-target cardiovascular effects [4] [5]. Unlike first-generation sulfonylureas (e.g., tolbutamide), glipizide's nonpolar side chain enhances its binding potency and kinetic stability, resulting in prolonged channel inhibition despite its relatively short plasma half-life (2–5 hours) [1] [5].
Table 1: Binding Characteristics of Glipizide vs. Other Sulfonylureas
Compound | SUR1 Kd (nM) | Selectivity (Pancreatic vs. Cardiac) | Key Binding Residues |
---|---|---|---|
Glipizide | 0.36–0.76 | >100:1 | Tyr1206, Phe1326 |
Glyburide | 0.24–0.68 | 50:1 | Tyr1206, Phe1326, Leu1323 |
Glimepiride | 0.60–1.10 | 80:1 | Phe1326, Leu1323 |
Tolbutamide (1st gen) | 500–800 | 5:1 | Phe1326 |
Glipizide-mediated SUR1 binding triggers a cascade of electrophysiological events culminating in insulin exocytosis:
Cryo-EM structural analyses show that SUR1-Kir6.2 coupling involves the N-terminus of Kir6.2, which acts as a "tether" facilitating communication between glipizide-bound SUR1 and the channel gate. This coupling is magnesium-dependent and requires intact phosphatidylinositol 4,5-bisphosphate (PIP2) interactions [2]. Unlike glyburide, glipizide’s rapid dissociation kinetics (half-life ≈30 min) allow faster KATP channel reactivation, reducing hypoglycemia risk [1] [5].
Beyond insulin secretion, glipizide enhances insulin sensitivity in muscle, liver, and adipose tissue:
These effects correlate with increased insulin receptor density on monocytes and adipocytes after chronic glipizide therapy, as confirmed by radioligand binding studies [5]. However, these extrapancreatic actions are glucose-dependent and less pronounced than direct β-cell stimulation.
Table 2: Extrapancreatic Mechanisms of Glipizide
Tissue | Molecular Target | Functional Effect | Magnitude of Change |
---|---|---|---|
Skeletal Muscle | IRS-1/GLUT4 | ↑ Glucose uptake | 25–40% |
Liver | PEPCK/G6Pase | ↓ Gluconeogenesis | 15–30% |
Adipose Tissue | HSL/cAMP | ↓ Lipolysis | 20–35% |
Monocytes/Adipocytes | Insulin receptors | ↑ Receptor density | 1.5–2.0 fold |
Glipizide’s pharmacokinetic and pharmacodynamic profiles distinguish it from other sulfonylureas:
Glipizide’s key advantage is its rapid absorption (Tmax = 1–3 hours) and short duration, making it ideal for postprandial glucose control. However, its efficacy wanes in advanced diabetes due to reliance on functional β-cells [5] [7].
Table 3: Longevity and Cardiovascular Outcomes of Sulfonylurea Therapy
Sulfonylurea | Secondary Failure Rate (5 yrs) | Cardiovascular Risk (vs. Glipizide) | β-Cell Selectivity |
---|---|---|---|
Glipizide | 25.6% | Reference | High |
Glyburide | 17.9% | HR 0.82 (0.69–0.98)* | Low |
Glimepiride | 22.1% | HR 1.10 (0.89–1.36) | Moderate |
Gliclazide | 7.0% | Not reported | High |
*Lower hazard ratio indicates reduced risk of sudden cardiac arrest/ventricular arrhythmias (SCA/VA)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7